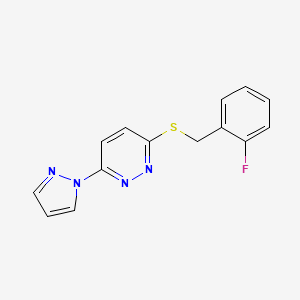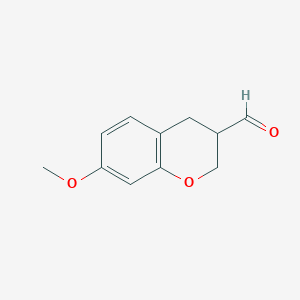![molecular formula C14H12ClN5OS B2419301 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide CAS No. 893915-66-7](/img/structure/B2419301.png)
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds . It has a variety of medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The yield of a similar compound was reported to be 62% .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a common heterocycle nucleus used in the design of many pharmaceutical compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve cycloaddition reactions of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu (I) catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound were reported as follows: it is a yellow liquid with a molecular weight of 248 (M+1) as determined by LC-MS .Aplicaciones Científicas De Investigación
Protein Kinase B (PKB) Inhibition
The compound has been found to be a part of a series of molecules that provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This makes it a potential candidate for research in cancer treatment, as PKB is an important component of intracellular signaling pathways regulating growth and survival, which is frequently deregulated in cancer .
Antitubercular Agents
A library of 7H-Pyrrolo[2,3-d]pyrimidine derivatives, which includes this compound, has been synthesized and tested for its antibacterial activity against Mycobacterium tuberculosis . This highlights its potential use in the development of new anti-TB compounds .
Anticancer Activity
The compound has been tested for its activity against human colon (HCT116) and mouse monocyte macrophage leukaemic (RAW 264.7) cancer cell lines . This suggests its potential application in cancer research and treatment.
Antimicrobial Activity
A new library of pyrazolo[3,4-d]pyrimidine derivatives, including this compound, was synthesized and screened for its antibacterial activity against two Gram-negative strains of bacteria: Pseudomonas aeruginosa and Klebsiella pneumonia, and two Gram-positive bacteria: Staphylococcus aureus and Enterococcus raffinosus L . This indicates its potential use in the development of new antimicrobial agents .
Mecanismo De Acción
Target of Action
Similar compounds have been known to targetcAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in various cellular processes, including the regulation of metabolism, gene expression, cell proliferation, and cell death .
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it is plausible that it interacts with its targets by binding to their active sites, thereby modulating their activity . This interaction could lead to changes in the phosphorylation state of the targets, altering their function and resulting in downstream effects .
Biochemical Pathways
Given its potential targets, it may influence pathways related tocellular signaling , gene expression , and cell cycle regulation . The compound’s effect on these pathways could lead to changes in cell behavior, potentially contributing to its therapeutic effects .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . These properties, along with the compound’s potential lipophilicity , could influence its bioavailability and overall pharmacological profile.
Result of Action
Similar compounds have shown pharmacodynamic knockdown of phosphorylation of akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model . This suggests that the compound could have potential anticancer effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its targets
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5OS/c1-16-12(21)7-22-14-11-6-19-20(13(11)17-8-18-14)10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDSGPHHNBSMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

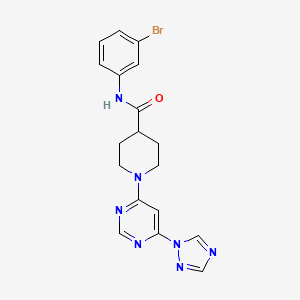
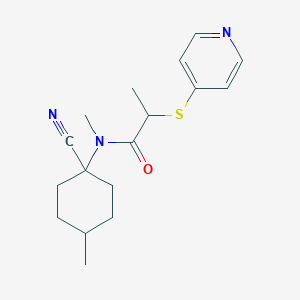

![Methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B2419222.png)
methanone oxime](/img/structure/B2419223.png)
![5-(4-Methylphenyl)-3-[5-(pyrrolidin-1-ylcarbonyl)-2-thienyl]-1,2,4-oxadiazole](/img/structure/B2419227.png)
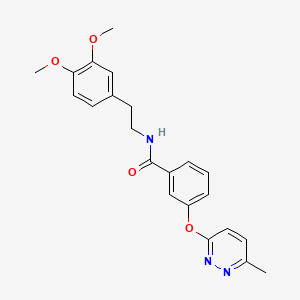
![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-6-methyl-4-azaspiro[2.5]octane](/img/structure/B2419230.png)
![1-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2419233.png)
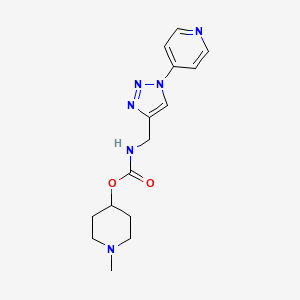
![3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine](/img/structure/B2419235.png)
